molecular formula C24H32N2O5S B3631962 N~1~-cycloheptyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-cycloheptyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3631962
M. Wt: 460.6 g/mol
InChI Key: SPDNDTKANNOCMK-UHFFFAOYSA-N
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Description

The compound “N~1~-cycloheptyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide” is a complex organic molecule. It contains a cycloheptyl group (a seven-membered carbon ring), a 3,4-dimethoxyphenyl group (a benzene ring with two methoxy (OCH3) groups on the 3rd and 4th positions), a 4-methylphenylsulfonyl group (a benzene ring with a methyl group (CH3) on the 4th position and a sulfonyl group (SO2) attached), and a glycinamide group (an amide derivative of the amino acid glycine) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 3D structure can be predicted using computational chemistry methods, but without specific data, it’s difficult to provide an accurate analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the aromatic rings might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Mechanism of Action

Without specific context (such as the compound being a drug or a catalyst), it’s hard to comment on the mechanism of action. If it’s a drug, its mechanism would depend on how it interacts with biological targets in the body .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could be a subject of research in medicinal chemistry, materials science, or another field .

Properties

IUPAC Name

N-cycloheptyl-2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S/c1-18-10-13-21(14-11-18)32(28,29)26(20-12-15-22(30-2)23(16-20)31-3)17-24(27)25-19-8-6-4-5-7-9-19/h10-16,19H,4-9,17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDNDTKANNOCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCCCC2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-cycloheptyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-cycloheptyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-cycloheptyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-cycloheptyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-cycloheptyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-cycloheptyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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